Cy3 azide plus

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

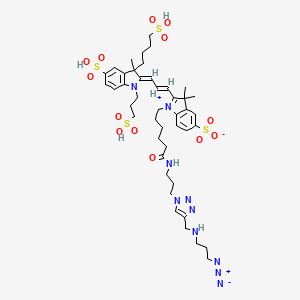

Formule moléculaire |

C44H62N10O13S4 |

|---|---|

Poids moléculaire |

1067.3 g/mol |

Nom IUPAC |

1-[6-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E,3Z)-3-[3-methyl-5-sulfo-3-(4-sulfobutyl)-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]indol-1-ium-5-sulfonate |

InChI |

InChI=1S/C44H62N10O13S4/c1-43(2)36-29-34(70(62,63)64)16-18-38(36)53(25-7-4-5-15-42(55)47-22-11-24-52-32-33(49-51-52)31-46-21-10-23-48-50-45)40(43)13-9-14-41-44(3,20-6-8-27-68(56,57)58)37-30-35(71(65,66)67)17-19-39(37)54(41)26-12-28-69(59,60)61/h9,13-14,16-19,29-30,32,46H,4-8,10-12,15,20-28,31H2,1-3H3,(H4-,47,55,56,57,58,59,60,61,62,63,64,65,66,67) |

Clé InChI |

RRKHMXNGQGKTTJ-UHFFFAOYSA-N |

SMILES isomérique |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)CCCCS(=O)(=O)O)CCCCCC(=O)NCCCN5C=C(N=N5)CNCCCN=[N+]=[N-])C |

SMILES canonique |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)CCCCS(=O)(=O)O)CCCCCC(=O)NCCCN5C=C(N=N5)CNCCCN=[N+]=[N-])C |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cy3 Azide: Mechanism of Action and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cy3 azide (B81097), a fluorescent probe widely utilized in biological research and drug development for the specific labeling of biomolecules. The core utility of Cy3 azide lies in its ability to participate in bioorthogonal "click chemistry" reactions, enabling the precise and efficient attachment of the Cy3 fluorophore to a target of interest. This document details the mechanisms of action for the two primary click chemistry pathways involving Cy3 azide: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Furthermore, this guide presents key physicochemical and fluorescence data for Cy3 azide in a clear, tabular format, alongside detailed experimental protocols for its application in bioconjugation. Visual diagrams of the reaction mechanisms and experimental workflows are provided to facilitate a deeper understanding of the underlying principles and practical applications of this powerful research tool.

Introduction

Cyanine (B1664457) 3 (Cy3) azide is a derivative of the cyanine family of fluorescent dyes, characterized by its bright orange-red fluorescence. The incorporation of an azide (-N3) functional group allows for its covalent attachment to biomolecules containing a corresponding alkyne or strained alkyne moiety through "click chemistry". This class of reactions is noted for its high efficiency, specificity, and biocompatibility, making Cy3 azide an invaluable tool for a wide range of applications, including fluorescence microscopy, flow cytometry, and proteomics. This guide will delve into the technical details of its mechanism of action and provide practical guidance for its use in a laboratory setting.

Physicochemical and Fluorescence Properties of Cy3 Azide

The performance of Cy3 azide as a fluorescent label is dictated by its inherent chemical and photophysical properties. The following tables summarize key quantitative data for Cy3 azide, providing a reference for experimental design and data interpretation.

| Physicochemical Properties | Value | Source(s) |

| Molecular Formula | C₃₃H₄₃ClN₆O | [1] |

| Molecular Weight | 575.2 g/mol | [1][2] |

| Appearance | Red solid | [3] |

| Solubility | Soluble in DMSO, DMF, Acetonitrile, Water | [1][3][4] |

| Purity | >95% (HPLC) | [3] |

| Storage Conditions | -20°C, protect from light and moisture | [1][4] |

| Fluorescence Properties | Value | Source(s) |

| Excitation Maximum (λex) | ~550-555 nm | [1][4][5] |

| Emission Maximum (λem) | ~570 nm | [1][4][5] |

| Molar Extinction Coefficient (ε) at λex | ~150,000 M⁻¹cm⁻¹ | [1][4] |

| Fluorescence Quantum Yield (Φ) | 0.15 - 0.31 (conjugate dependent) | [1][4] |

| Recommended Laser Lines | 532 nm, 555 nm, 568 nm | [3] |

| pH Sensitivity | Fluorescence is pH-insensitive from pH 4 to pH 10 | [3] |

Mechanism of Action: Click Chemistry

Cy3 azide's primary mechanism of action is its participation in azide-alkyne cycloaddition reactions, a cornerstone of click chemistry. These reactions are bioorthogonal, meaning they proceed with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient reaction that joins Cy3 azide to a terminal alkyne-modified biomolecule, forming a stable triazole linkage. This reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The reaction proceeds rapidly under mild, aqueous conditions.

To enhance the efficiency and biocompatibility of CuAAC, specialized reagents have been developed:

-

Azide Plus Reagents : These reagents incorporate a copper-chelating system directly into their structure. This allows for the formation of a highly reactive azide-copper complex that acts as both reactant and catalyst, leading to near-instantaneous reactions with alkynes even at low concentrations.

-

FastClick™ Reagents : These azides contain a copper-chelating ligand that stabilizes the active Cu(I) oxidation state. This increases the effective concentration of the catalyst at the reaction site, significantly accelerating the reaction rate without the need for external chelators like THPTA or BTTAA, which can be detrimental to certain biomolecules like DNA and RNA.[1][6][7]

Figure 1. Simplified schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click chemistry reaction. It utilizes a strained cyclooctyne (B158145) derivative (e.g., DBCO, BCN) instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a cytotoxic copper catalyst. This makes SPAAC particularly well-suited for labeling living cells and organisms.[4][8] Cy3 azide can readily react with strained cyclooctynes to form a stable triazole linkage.

Figure 2. The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction mechanism.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of Cy3 azide. These should be considered as starting points, and optimization may be necessary for specific experimental systems.

General Workflow for Biomolecule Labeling

The general workflow for labeling a biomolecule with Cy3 azide involves the introduction of a compatible functional group (alkyne or strained alkyne) into the target biomolecule, followed by the click chemistry reaction with Cy3 azide, and subsequent purification of the labeled conjugate.

Figure 3. A generalized experimental workflow for biomolecule labeling using Cy3 azide.

Protocol for CuAAC Labeling of Alkyne-Modified Proteins in Cell Lysate

This protocol describes the labeling of alkyne-modified proteins in a cell lysate using Cy3 azide via a copper-catalyzed click reaction.

Materials:

-

Alkyne-modified protein lysate (1-5 mg/mL)

-

Cy3 Azide

-

100 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water

-

20 mM Copper(II) Sulfate (CuSO₄) in water

-

300 mM Sodium Ascorbate in water (prepare fresh)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Methanol (B129727), Chloroform (B151607), and Water for protein precipitation (optional)

Procedure:

-

Prepare Reagents:

-

Prepare a 1 mM stock solution of Cy3 Azide in DMSO or water.

-

Ensure all other stock solutions are prepared and readily available. The sodium ascorbate solution should be freshly prepared to ensure its reducing capacity.

-

-

Reaction Setup:

-

In a microfuge tube, combine the following in order:

-

50 µL of alkyne-modified protein lysate

-

100 µL of PBS, pH 7.4

-

4 µL of 1 mM Cy3 Azide stock solution (final concentration ~20 µM, can be optimized between 5-50 µM)

-

-

Vortex briefly to mix.

-

-

Initiate Click Reaction:

-

Add 10 µL of 100 mM THPTA solution and vortex briefly.

-

Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.

-

To initiate the reaction, add 10 µL of 300 mM freshly prepared sodium ascorbate solution. Vortex immediately to mix thoroughly.

-

-

Incubation:

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The tube can be placed on a rotator for continuous mixing.

-

-

Protein Precipitation (Optional, for sample cleanup):

-

Add 600 µL of cold (-20°C) methanol to the reaction mixture and vortex.

-

Add 150 µL of chloroform and vortex.

-

Add 400 µL of water and vortex.

-

Centrifuge at 13,000-20,000 x g for 5 minutes. A protein pellet will form at the interface.

-

Carefully remove the upper aqueous layer without disturbing the protein pellet.

-

The protein pellet can be washed with methanol and then resuspended in an appropriate buffer for downstream analysis (e.g., SDS-PAGE loading buffer).

-

-

Analysis:

-

The labeled proteins are now ready for analysis by methods such as SDS-PAGE with in-gel fluorescence scanning or subsequent Western blotting.

-

Protocol for SPAAC Labeling of Azide-Modified Cell Surface Glycans

This protocol outlines the labeling of live cells that have been metabolically engineered to express azide groups on their surface glycans, using a cyclooctyne-containing Cy3 derivative (e.g., Cy3-DBCO, though the principle is the same if a DBCO-modified biomolecule is reacted with Cy3 azide). For the purpose of this guide, we will describe the reaction of azide-modified cells with a DBCO-Cy3 conjugate.

Materials:

-

Mammalian cells cultured with an azide-containing sugar (e.g., Ac₄ManNAz)

-

Control (unlabeled) cells

-

Cy3-DBCO

-

Anhydrous DMSO

-

Staining Buffer (e.g., PBS with 1% BSA or FBS)

-

Flow cytometry tubes or imaging plates

Procedure:

-

Metabolic Labeling (Step 1):

-

Culture mammalian cells in the presence of an appropriate azide-containing sugar (e.g., 10-50 µM Ac₄ManNAz) for 1-3 days to allow for incorporation into cell surface glycans.

-

-

Cell Preparation:

-

Harvest the azide-labeled and control cells. For adherent cells, use a gentle cell dissociation method.

-

Wash the cells twice with ice-cold PBS to remove any unincorporated azide sugar.

-

Resuspend the cells in Staining Buffer at a concentration of 1-5 x 10⁶ cells/mL.

-

-

Prepare Staining Solution:

-

Prepare a 1-5 mM stock solution of Cy3-DBCO in anhydrous DMSO.

-

Dilute the Cy3-DBCO stock solution in pre-warmed (37°C) Staining Buffer to the desired final concentration (typically 5-30 µM).

-

-

Cell Staining:

-

Add the Cy3-DBCO staining solution to the cell suspensions.

-

Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.

-

-

Washing:

-

After incubation, wash the cells two to three times with Staining Buffer to remove any unbound Cy3-DBCO.

-

-

Analysis:

-

The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.

-

Conclusion

Cy3 azide is a versatile and powerful tool for the fluorescent labeling of biomolecules. Its ability to participate in highly specific and efficient click chemistry reactions, both copper-catalyzed and strain-promoted, makes it suitable for a wide array of applications in complex biological systems. By understanding the underlying mechanisms of action and following optimized experimental protocols, researchers can effectively utilize Cy3 azide to gain valuable insights in fields ranging from cell biology to drug discovery. This guide provides the foundational knowledge and practical methodologies to facilitate the successful implementation of Cy3 azide in the laboratory.

References

- 1. FastClick™ Cy3 Azide | AAT Bioquest [aatbio.com]

- 2. Copper-chelating azides for efficient click conjugation reactions in complex media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental Investigation on the Mechanism of Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. interchim.fr [interchim.fr]

- 6. FastClick™ Cy7 Azide | AAT Bioquest [aatbio.com]

- 7. FastClick™ Cy5 Azide | AAT Bioquest [aatbio.com]

- 8. benchchem.com [benchchem.com]

The Advent of Copper-Chelating Azide Dyes: A Paradigm Shift in Bioconjugation and Drug Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of bioconjugation, a cornerstone of modern drug development and biological research, has been significantly transformed by the advent of copper-chelating azide (B81097) dyes. These innovative molecular tools have addressed critical limitations of the conventional Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, colloquially known as "click chemistry." By integrating a copper-chelating moiety directly into the azide-containing probe, researchers have unlocked unprecedented reaction efficiency, enhanced biocompatibility, and superior sensitivity in labeling and detection applications. This in-depth guide explores the core advantages, mechanisms, and practical applications of copper-chelating azide dyes, providing a comprehensive resource for professionals in the field.

Core Advantages: Overcoming the Bottlenecks of Conventional CuAAC

The primary advantages of copper-chelating azide dyes stem from their ability to modulate the copper catalyst's activity and localization, leading to significant improvements in reaction outcomes.

Accelerated Reaction Kinetics

Copper-chelating azides dramatically accelerate the rate of the CuAAC reaction.[1][2] This is achieved by increasing the effective concentration of the copper(I) catalyst at the site of the reaction. The chelating group on the azide molecule essentially "pre-organizes" the copper catalyst with the azide reactant, facilitating a more efficient and rapid cycloaddition with the alkyne partner.[3] This rate enhancement is so significant that it can compensate for the omission of stabilizing ligands or a tenfold reduction in the overall copper concentration.[4]

Enhanced Biocompatibility and Reduced Cytotoxicity

A major drawback of traditional CuAAC in living systems is the cytotoxicity associated with the copper(I) catalyst.[5][6] Copper-chelating azides mitigate this issue by enabling efficient reactions at significantly lower copper concentrations, often in the low micromolar range (10-100 µM).[1][4] This reduction in the required catalyst load minimizes cellular toxicity, making these probes ideal for live-cell imaging and in vivo applications without compromising labeling efficiency.[4][7] The use of these azides allows for the reduction of copper to concentrations that are non-toxic to sensitive cells like neurons.[4]

Superior Signal-to-Noise Ratio and Sensitivity

In labeling experiments, the enhanced reaction kinetics and efficiency of copper-chelating azides translate to a markedly improved signal-to-noise ratio.[4][7] This is particularly crucial for the detection of low-abundance biomolecules.[7] Studies have shown that the use of a picolyl azide, a common type of copper-chelating azide, can increase the specific protein signal by as much as 25-fold compared to conventional non-chelating azides.[4] This heightened sensitivity allows for more precise and reliable detection in complex biological samples.

Mechanism of Action: Chelation-Assisted Catalysis

The enhanced performance of copper-chelating azide dyes is rooted in the principle of "chelation-assisted catalysis." The mechanism involves the formation of a transient complex between the chelating moiety on the azide, the copper(I) ion, and the alkyne.

The following diagram illustrates the proposed mechanism:

Caption: Mechanism of Chelation-Assisted CuAAC.

This pre-organization of the reactants significantly lowers the activation energy of the cycloaddition reaction, leading to the observed rate enhancements. The chelating group, often a picolyl or a similar nitrogen-containing aromatic system, acts as an intramolecular ligand, stabilizing the catalytically active copper(I) oxidation state and positioning it for optimal interaction with both the azide and the alkyne.[8]

Quantitative Data Summary

The following table summarizes the quantitative improvements observed with the use of copper-chelating azide dyes compared to their non-chelating counterparts.

| Parameter | Non-Chelating Azide | Copper-Chelating Azide (Picolyl Azide) | Fold Improvement | Reference |

| Required Copper Concentration | 100 µM - 1 mM | 10 - 100 µM | 10-100x reduction | [4] |

| Specific Protein Signal | 1x (baseline) | Up to 25x | 25 | [4] |

| Signal-to-Noise Ratio (Metabolic Labeling) | 1x (baseline) | 1.8 - 2.7x | 1.8-2.7 | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of copper-chelating azide dyes. Below are generalized methodologies for key experiments.

Synthesis of a Picolyl Azide Derivative (General Protocol)

This protocol outlines the general steps for synthesizing a picolyl azide, a common type of copper-chelating azide. Specific reaction conditions may vary depending on the starting materials.

Caption: General workflow for picolyl azide synthesis.

-

Dissolution: Dissolve the starting material (e.g., 2-(chloromethyl)pyridine hydrochloride) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Azide Addition: Add sodium azide to the solution. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product using column chromatography on silica (B1680970) gel to obtain the pure picolyl azide.

-

Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Live-Cell Protein Labeling using Chelation-Assisted CuAAC

This protocol provides a general framework for labeling proteins on the surface of live cells.

Caption: Workflow for live-cell protein labeling.

-

Cell Preparation: Culture cells expressing the alkyne-tagged protein of interest to an appropriate confluency.

-

Reagent Preparation: Prepare a stock solution of the copper-chelating azide dye (e.g., Alexa Fluor-picolyl azide). Prepare fresh stock solutions of copper(II) sulfate (B86663) (CuSO₄), a copper-coordinating ligand (e.g., BTTAA), and a reducing agent (e.g., sodium ascorbate).

-

Labeling:

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Prepare the labeling cocktail by mixing the cell culture medium with the copper-chelating azide dye, CuSO₄, ligand, and sodium ascorbate (B8700270) to the desired final concentrations (e.g., 10 µM dye, 40 µM CuSO₄, 200 µM BTTAA).

-

Incubate the cells with the labeling cocktail for a specified time (e.g., 10-30 minutes) at 37°C.

-

-

Washing: Remove the labeling solution and wash the cells multiple times with buffer to remove any unbound dye.

-

Imaging: Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Applications in Drug Development and Research

The unique advantages of copper-chelating azide dyes have led to their widespread adoption in various research and drug development applications.

-

Target Identification and Validation: These probes are used for photoaffinity labeling to identify the molecular targets of drug candidates.[9]

-

In Vivo Imaging: The enhanced biocompatibility allows for the imaging of biological processes in living organisms with minimal perturbation.[10]

-

"Omics" Studies: They are employed in proteomics, genomics, and glycomics to label and identify specific classes of biomolecules.[5]

-

Development of Fluorescent Probes: The copper-chelating moiety can be incorporated into fluorescent dyes to create sensors for detecting copper ions in biological systems, which is relevant for studying neurodegenerative diseases where copper homeostasis is dysregulated.[11][12][13][14]

Future Outlook

The development of copper-chelating azide dyes represents a significant leap forward in the field of bioconjugation. Future research will likely focus on the design of novel chelating structures with even faster kinetics and greater biocompatibility. Furthermore, the integration of these dyes with advanced imaging modalities and multi-omics platforms will continue to provide powerful tools for dissecting complex biological systems and accelerating the drug discovery process. The continued innovation in this area promises to further expand the repertoire of chemical tools available to researchers, enabling discoveries that were previously beyond reach.

References

- 1. researchgate.net [researchgate.net]

- 2. Copper-chelating azides for efficient click conjugation reactions in complex media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. AZDye 488 Azide Plus [baseclick.eu]

- 8. Experimental investigation on the mechanism of chelation-assisted, copper(II) acetate-accelerated azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. What has fluorescent sensing told us about copper and brain malfunction? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthetic fluorescent probes for studying copper in biological systems. [escholarship.org]

- 13. Insights Into the Role of Copper in Neurodegenerative Diseases and the Therapeutic Potential of Natural Compounds - Chen - Current Neuropharmacology [journals.eco-vector.com]

- 14. Synthetic fluorescent probes for studying copper in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

Cy3 Azide Plus for Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy3 azide (B81097) and its enhanced variant, Cy3 Azide Plus, for "click chemistry" applications. It details the underlying chemical principles, experimental protocols for various biological applications, and the advantages of utilizing these fluorescent probes in research and development.

Introduction to Click Chemistry and Cy3 Azide

"Click chemistry" refers to a class of reactions that are rapid, specific, high-yielding, and biocompatible.[1] One of the most prominent examples is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which involves the formation of a stable triazole linkage between an azide and a terminal alkyne.[2] This bioorthogonal reaction allows for the specific labeling of biomolecules in complex biological systems.

Cy3 azide is a fluorescent probe that incorporates the cyanine (B1664457) dye Cy3, which emits a bright orange-red fluorescence, and an azide group that enables it to participate in click chemistry reactions. This makes it an invaluable tool for attaching a fluorescent label to alkyne-modified biomolecules such as proteins, nucleic acids, and glycans.

Variants of Cy3 Azide for Enhanced Performance

Several advanced versions of Cy3 azide have been developed to improve the efficiency and biocompatibility of the CuAAC reaction, particularly in living systems where copper toxicity is a concern.

-

Cy3 Picolyl Azide: This variant includes a picolyl moiety that acts as a copper-chelating ligand. This feature increases the effective concentration of the copper(I) catalyst at the reaction site, leading to a significant boost in reaction efficiency and allowing for a reduction in the overall copper concentration required.[3]

-

This compound: This next-generation probe contains a more advanced, integrated copper-chelating system. This allows for the formation of a highly reactive azide-copper complex that acts as both reactant and catalyst, resulting in an almost instantaneous reaction with alkynes even under dilute conditions.[4] This is particularly advantageous for detecting low-abundance targets.[4]

-

FastClick™ Cy3 Azide: Similar to the "Plus" version, this reagent contains a built-in copper-chelating ligand that stabilizes the active Cu(I) oxidation state, thereby accelerating the click reaction and eliminating the need for external chelating agents like THPTA or BTTAA.[5]

These enhanced azides offer a significant improvement in signal-to-noise ratio and biocompatibility compared to standard Cy3 azide in copper-catalyzed reactions.[3][4]

Quantitative Data

The following tables summarize the key quantitative properties of different Cy3 azide variants.

| Property | Cy3 Azide | Cy3 Picolyl Azide | This compound |

| Excitation Maximum (nm) | 553 | 555 | 555 |

| Emission Maximum (nm) | 569 | 572 | 572 |

| Extinction Coefficient (cm⁻¹M⁻¹) | 150,000 | 155,000 | 155,000 |

| Molecular Weight (protonated) | 806.96 | 927.08 | 945.15 |

| Solubility | Water, DMSO, DMF | Water, DMSO, DMF | Water, DMSO, DMF |

| Spectrally Similar Dyes | Alexa Fluor® 555, CF® 555, DyLight® 549 | Alexa Fluor® 555, CF® 555, DyLight® 549 | Alexa Fluor® 555, CF® 555, DyLight® 549 |

Reaction Mechanisms and Visualizations

Two primary click chemistry pathways utilize Cy3 azide: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most common form of click chemistry. It involves the use of a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide, resulting in the formation of a 1,4-disubstituted triazole.[6] The reaction is highly efficient and specific.[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of a copper catalyst is a concern, such as live-cell imaging, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative.[] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst.[]

Experimental Protocols

The following are detailed protocols for common applications of Cy3 azide in click chemistry.

Labeling of Proteins in Cell Lysate (CuAAC)

This protocol is a general guideline for labeling alkyne-modified proteins in a cell lysate with Cy3 azide.

Materials:

-

Alkyne-modified protein lysate (1-5 mg/mL)

-

This compound (1 mM in DMSO or water)

-

10x PBS (pH 7.4)

-

50 mM Copper (II) Sulfate (CuSO₄) in water

-

500 mM Sodium Ascorbate in water (prepare fresh)

-

Methanol (B129727), Chloroform, and Water (for protein precipitation)

Procedure:

-

Reaction Cocktail Preparation: In a microfuge tube, prepare the click reaction cocktail. For a 200 µL final reaction volume, add the following in order:

-

116 µL of water

-

20 µL of 10x PBS

-

4 µL of 50 mM CuSO₄

-

40 µL of lysate containing alkyne-modified protein

-

4 µL of 1 mM this compound (for a final concentration of 20 µM)

-

16 µL of 500 mM Sodium Ascorbate (add last to initiate the reaction)

-

-

Incubation: Vortex the reaction mixture gently and incubate at room temperature for 30 minutes, protected from light.

-

Protein Precipitation:

-

Add 600 µL of methanol, 150 µL of chloroform, and 400 µL of water to the reaction tube.

-

Vortex thoroughly and centrifuge at 13,000-20,000 x g for 10 minutes.

-

Carefully remove the upper aqueous layer.

-

Add 450 µL of methanol to the remaining lower layer and interface, vortex briefly, and centrifuge at 13,000-20,000 x g for 5 minutes to pellet the protein.

-

Remove the supernatant and allow the protein pellet to air dry. Do not over-dry.

-

-

Downstream Analysis: The labeled protein pellet can be resuspended in an appropriate buffer for downstream applications such as SDS-PAGE and fluorescence imaging.

In-Cell Labeling of Nascent DNA with EdU and Cy3 Azide (CuAAC)

This protocol describes the labeling of newly synthesized DNA in fixed and permeabilized cells.

Materials:

-

Cells cultured on coverslips and treated with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

-

This compound (1.5-3.0 µM in the final reaction cocktail)

-

Click-iT® Reaction Buffer Kit (or individual components: CuSO₄, and a reducing agent like Sodium Ascorbate)

-

Wash Buffer (e.g., PBS with 3% BSA)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Culture and EdU Labeling: Culture cells on coverslips and treat with EdU for a desired period to label newly synthesized DNA.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with the fixative solution for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with the permeabilization solution for 20 minutes at room temperature.

-

Wash twice with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail according to the manufacturer's instructions, containing this compound at a final concentration of 1.5-3.0 µM.[4]

-

Remove the wash buffer from the cells and add the click reaction cocktail to completely cover the coverslip.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Washing and Counterstaining:

-

Remove the reaction cocktail and wash the cells once with Wash Buffer.

-

If desired, counterstain the nuclei with DAPI.

-

Wash the cells again with PBS.

-

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium and proceed with fluorescence microscopy.

Labeling of Oligonucleotides (CuAAC)

This protocol provides a general method for labeling alkyne-modified oligonucleotides with Cy3 azide.[8]

Materials:

-

Alkyne-modified oligonucleotide

-

Cy3 azide (10 mM in DMSO)

-

2M Triethylammonium (B8662869) acetate (B1210297) buffer (pH 7.0)

-

DMSO

-

5 mM Ascorbic Acid in water (prepare fresh)

-

10 mM Copper(II)-TBTA stock in 55% DMSO

-

Acetone (for precipitation)

Procedure:

-

Reaction Setup:

-

Dissolve the alkyne-modified oligonucleotide in water in a microfuge tube.[8]

-

Add 2M triethylammonium acetate buffer to a final concentration of 0.2 M.[8]

-

Add DMSO to 50% of the final reaction volume and vortex.[6]

-

Add the Cy3 azide stock solution (typically 1.5-fold molar excess over the oligonucleotide) and vortex.[6]

-

-

Catalyst Addition:

-

Incubation: Incubate the reaction at room temperature overnight.[8]

-

Purification:

-

Precipitate the labeled oligonucleotide by adding at least a 4-fold volume of acetone.[8]

-

Incubate at -20°C for 20 minutes.[8]

-

Centrifuge at 10,000 rpm for 10 minutes.[8]

-

Discard the supernatant, wash the pellet with acetone, and centrifuge again.[8]

-

Dry the pellet and resuspend in an appropriate buffer. Further purification can be performed by HPLC or PAGE.[8]

-

Conclusion

Cy3 azide and its enhanced variants are powerful tools for the fluorescent labeling of biomolecules through click chemistry. The choice between the standard, "Plus," or "FastClick" versions will depend on the specific requirements of the experiment, with the advanced versions offering significant advantages in terms of reaction speed and biocompatibility for sensitive applications like live-cell imaging. The provided protocols serve as a starting point for the development of optimized labeling strategies in a wide range of research and drug development applications.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. FastClick™ Cy3 Azide | AAT Bioquest [aatbio.com]

- 6. lumiprobe.com [lumiprobe.com]

- 8. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Spectral Properties and Applications of Cy3 Azide Plus

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy3 Azide (B81097) Plus, a fluorescent probe designed for robust and efficient biomolecular labeling. We will delve into its core spectral properties, provide detailed experimental protocols for its application in cellular analysis, and present visual workflows for clarity.

Introduction to Cy3 Azide Plus

This compound is a derivative of the well-established Cyanine3 (Cy3) fluorescent dye, engineered to incorporate an azide functional group.[1] This modification allows for its versatile use in "click chemistry," a set of highly efficient and specific bioorthogonal reactions. The "Plus" designation signifies a key innovation: the integration of a copper-chelating system directly into the molecule's structure.[2][3] This feature streamlines copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions by facilitating the formation of a potent, active copper complex that acts as both reactant and catalyst.[3] The result is an accelerated reaction rate, making it particularly valuable for detecting low-abundance targets with an improved signal-to-noise ratio.[3]

The azide group on this compound enables it to form a stable covalent bond with molecules containing an alkyne group through this click reaction.[1] This allows for the precise and durable labeling of a wide array of biomolecules, including proteins, nucleic acids, and glycans, for subsequent visualization and analysis in techniques such as fluorescence microscopy and flow cytometry.[4][5][6]

Spectral and Photophysical Properties

The performance of a fluorophore is defined by its spectral characteristics. This compound exhibits the bright, orange-red fluorescence characteristic of the Cy3 family, with spectral properties optimized for common laser lines and filter sets. A comparison with the standard Cy3 Azide is provided below.

| Property | This compound | Cy3 Azide | Reference(s) |

| Excitation Maximum (λex) | 555 nm | 553-555 nm | [3][7][8][9] |

| Emission Maximum (λem) | 572 nm | 569-570 nm | [2][3][7][8][9] |

| Molar Extinction Coefficient (ε) | 155,000 cm⁻¹M⁻¹ | 150,000 cm⁻¹M⁻¹ | [3][7][8] |

| Quantum Yield (Φ) | Not specified | 0.31 | [8] |

The fluorescence of Cy3 dyes is generally stable across a broad pH range, making them suitable for a variety of biological and chemical research applications.[10]

Experimental Protocols

The following are detailed methodologies for key applications of this compound. These protocols are intended as a starting point and may require optimization for specific experimental systems.

Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Fixed and Permeabilized Cells

This protocol describes the labeling of alkyne-modified biomolecules within cells for fluorescence microscopy.

Materials:

-

Fixed and permeabilized cells containing alkyne-modified target molecules

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand

-

Sodium Ascorbate

-

Phosphate-Buffered Saline (PBS)

-

Dimethylsulfoxide (DMSO) or water for stock solutions

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Prepare Stock Solutions:

-

Cell Preparation:

-

Wash the fixed and permeabilized cells twice with 1 mL of PBS.[3]

-

-

Prepare the Click Reaction Cocktail:

-

For a 1 mL reaction cocktail, add the following components in order, vortexing briefly after each addition:

-

To 950 µL of PBS, add a final concentration of 1.5-3.0 µM of this compound (this may range from 0.5 µM to 10 µM and should be optimized).[3]

-

10 µL of 100 mM THPTA solution (final concentration 1 mM).[3]

-

10 µL of 20 mM CuSO₄ solution (final concentration 0.2 mM).[3]

-

10 µL of 300 mM Sodium Ascorbate solution (final concentration 3 mM).[3]

-

-

-

Labeling Reaction:

-

Washing:

-

Imaging:

-

The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filters for Cy3 (e.g., TRITC filter set).

-

Labeling of Proteins in Cell Lysates

This protocol outlines the procedure for labeling alkyne-modified proteins in a complex mixture.

Materials:

-

Cell lysate containing alkyne-tagged proteins

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

THPTA

-

Sodium Ascorbate

-

PBS

-

Methanol (B129727), Chloroform, and Water for protein precipitation

Procedure:

-

Prepare Stock Solutions: As described in section 3.1.

-

Reaction Setup:

-

Initiate Click Reaction:

-

Incubation:

-

Protect from light and incubate for 30 minutes at room temperature with continuous vortexing or end-over-end rotation.[3]

-

-

Protein Precipitation:

-

Add 3 mL of cold (–20°C) methanol, 0.75 mL of chloroform, and 2.1 mL of water.[3]

-

Incubate at –20°C for 1 hour.[3]

-

Centrifuge for 10 minutes at 13,000-20,000 x g.[3]

-

Carefully remove the upper aqueous layer without disturbing the protein interface.[3]

-

Add 450 µL of methanol and vortex briefly.[3]

-

Centrifuge for 5 minutes at 13,000-20,000 x g to pellet the protein.[3]

-

Carefully remove and discard the supernatant.[3]

-

Air dry the protein pellet. Do not over-dry.[3]

-

-

Analysis:

-

The labeled protein pellet can be resuspended in an appropriate buffer for downstream analysis such as SDS-PAGE and in-gel fluorescence scanning.

-

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and logical relationships described.

Workflow for CuAAC Labeling of Fixed Cells.

Workflow for Labeling Proteins in Cell Lysates.

Logical Flow for Studying Protein Localization.

Conclusion

This compound represents a significant advancement in fluorescent labeling technology. Its integrated copper-chelating system enhances the efficiency and convenience of copper-catalyzed click chemistry, enabling researchers to achieve robust and sensitive detection of a wide range of biomolecules. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in diverse research and development settings, from fundamental cell biology to drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 2669097-28-1 | BroadPharm [broadpharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. assaygenie.com [assaygenie.com]

- 6. researchgate.net [researchgate.net]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]

- 9. Cy3-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. broadpharm.com [broadpharm.com]

Cy3 Azide: A Technical Guide to Spectroscopic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Cy3 azide (B81097), a fluorescent dye widely utilized in biological and chemical research for labeling and detecting biomolecules. Cyanine (B1664457) 3 (Cy3) is a member of the cyanine dye family, known for its bright red fluorescence. The azide functional group enables its covalent attachment to alkyne-modified molecules through a highly efficient and specific reaction known as "click chemistry." This document details its spectral properties, experimental protocols for its use, and visual representations of key processes.

Core Properties of Cy3 Azide

Cy3 azide is a water-soluble, red fluorescent probe whose fluorescence is stable across a broad pH range (pH 4 to 10).[1][2] It is extensively used for bioconjugation, allowing for the labeling of various biomolecules such as nucleic acids and antibodies.[3] Its spectral characteristics are nearly identical to other common red fluorescent dyes like Alexa Fluor® 555 and CF® 555 Dye.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of Cy3 azide, compiled for easy reference and comparison.

| Property | Value | Notes |

| Excitation Maximum (λ_abs_) | ~553 - 555 nm[1][4][5][6] | Ideal for 532 nm or 555 nm laser lines[1] |

| Emission Maximum (λ_em) | ~566 - 572 nm[4][6][7][8] | |

| Extinction Coefficient (ε) | ~150,000 - 155,000 L·mol⁻¹·cm⁻¹[1][4] | A high value indicates strong light absorption |

| Fluorescence Quantum Yield | ~0.31[6] | Represents the efficiency of photon emission after absorption |

| Molecular Weight | Varies by specific structure (e.g., 806.96 g/mol , 945.15 g/mol )[1][7] | Depends on the linker and counter-ions |

| Solubility | Water, DMSO, DMF[1][4][7] | Non-sulfonated versions may require an organic co-solvent[6] |

| Storage Conditions | -20°C, desiccated, protected from light[1][4][7] | Photobleaching can occur with prolonged light exposure[3] |

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

Cy3 azide is most commonly conjugated to target molecules containing a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][9] This reaction is highly selective, biocompatible, and proceeds efficiently under mild, aqueous conditions.[9][10][11]

General Protocol for Labeling Proteins in Cell Lysate:

This protocol serves as a starting point and should be optimized for specific applications.

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of Cy3 Azide Plus in DMSO or water.[7]

-

Prepare a 50 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.[7]

-

Prepare a 500 mM stock solution of a reducing agent (e.g., Sodium Ascorbate or THPTA) in water. This should be prepared fresh.

-

-

Reaction Cocktail Assembly:

-

In a microfuge tube, combine the alkyne-modified protein sample (in a suitable buffer) with the other components. The final concentration of Cy3 azide should typically be around 20 µM, but this may require optimization.[7]

-

Add the reducing agent to the mixture.

-

Add the copper(II) sulfate solution. The Cu(I) catalyst is generated in situ by the reducing agent.

-

Add the this compound stock solution.

-

-

Incubation:

-

Vortex the reaction mixture continuously or rotate end-over-end for 30 minutes at room temperature, protected from light.[7]

-

-

Protein Precipitation and Purification:

-

Add 3 mL of cold (–20°C) methanol (B129727), 0.75 mL of chloroform, and 2.1 mL of water to the reaction mixture.[7]

-

Incubate at –20°C for 1 hour.[7]

-

Centrifuge for 10 minutes at 13,000-20,000 x g to separate the layers.[7]

-

Carefully remove the upper aqueous layer without disturbing the protein interface.[7]

-

Add 450 µL of methanol and vortex briefly.[7]

-

Centrifuge for 5 minutes at 13,000-20,000 x g to pellet the protein.[7]

-

Discard the supernatant and allow the protein pellet to air dry briefly. Do not over-dry the pellet.[7] The labeled protein is now ready for downstream analysis.

-

Fluorescence Spectroscopy Measurement

Fluorescence spectroscopy is used to measure the excitation and emission spectra of the Cy3 azide-labeled biomolecule. A spectrofluorometer excites the sample with light of a specific wavelength and measures the intensity of the emitted light.[12]

General Protocol for Acquiring an Emission Spectrum:

-

Sample Preparation: Prepare the Cy3-labeled sample in a fluorescence-compatible cuvette or microplate.[13]

-

Instrument Setup:

-

Measurement:

-

Data Analysis: Identify the wavelength at which the highest fluorescence intensity is recorded; this is the emission maximum (λ_em_).

General Protocol for Acquiring an Excitation Spectrum:

-

Sample Preparation: Use the same sample as prepared above.

-

Instrument Setup:

-

Measurement:

-

Data Analysis: Identify the wavelength that produces the highest fluorescence intensity; this is the excitation maximum (λ_abs_).

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the key processes involved in using Cy3 azide.

Caption: Workflow for labeling a biomolecule with Cy3 azide via CuAAC.

Caption: Jablonski diagram illustrating fluorescence excitation and emission.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Cy3 azide | 2183440-48-2 [chemicalbook.com]

- 3. Cy3 azide;CAS No.:1167421-28-4 [chemshuttle.com]

- 4. Cy3-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 5. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]

- 6. Cyanine 3 azide (A270141) | Antibodies.com [antibodies.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Sulfo-Cy3-Azide, Azides of Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 9. interchim.fr [interchim.fr]

- 10. FastClick™ Cy3 Azide | AAT Bioquest [aatbio.com]

- 11. interchim.fr [interchim.fr]

- 12. ossila.com [ossila.com]

- 13. emeraldcloudlab.com [emeraldcloudlab.com]

- 14. researchgate.net [researchgate.net]

- 15. iss.com [iss.com]

Navigating Aqueous Environments: A Technical Guide to the Solubility of Cy3 Azide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of three key variants of Cy3 azide (B81097) in aqueous buffers: the standard non-sulfonated Cy3 azide, the enhanced Cy3 Azide Plus, and the highly soluble Sulfo-Cy3 azide. Understanding the solubility of these fluorescent probes is critical for the successful design and execution of experiments in biological and pharmaceutical research, particularly in applications such as "click chemistry," bioconjugation, and fluorescence imaging.

Introduction to Cy3 Azide and its Variants

Cyanine (B1664457) 3 (Cy3) azide is a widely used fluorescent probe in molecular biology and related fields. Its azide functional group allows for covalent attachment to alkyne-modified biomolecules via copper-catalyzed or copper-free click chemistry. However, the practical application of Cy3 azide is often dictated by its solubility in the aqueous buffers required for most biological experiments. To address the challenges associated with the hydrophobicity of the parent molecule, several derivatives have been developed. This guide focuses on the solubility profiles of the non-sulfonated, "Plus," and sulfonated versions of Cy3 azide.

Quantitative Solubility Data

The solubility of Cy3 azide derivatives varies significantly, primarily due to the presence or absence of sulfonate groups. The following table summarizes the available quantitative solubility data for each variant.

| Cy3 Azide Variant | Solvent | Reported Solubility | Molar Concentration | Source(s) |

| Non-sulfonated Cy3 Azide | Water | 40 mg/L | ~60 µM | [1] |

| Water (with sonication) | 14.77 mg/mL | ~25.7 mM | [2] | |

| Organic Solvents (DMSO, DMF) | Soluble | Not specified | [3][4] | |

| This compound | Water, DMSO, DMF | Water-soluble | Not specified | [5][6][7] |

| Sulfo-Cy3 Azide | Water | ≥16.67 mg/mL | ≥20.6 mM | [8] |

| Water | 0.62 M (46 g/L) | 620 mM | [9] | |

| Water, DMSO, DMF, MeOH | Soluble | Not specified | [10] |

Note: The significantly higher reported solubility of non-sulfonated Cy3 azide in water with sonication should be approached with caution as it is an outlier compared to other sources.

Factors Influencing Solubility in Aqueous Buffers

The solubility of Cy3 azide derivatives in aqueous buffers is influenced by several factors:

-

Sulfonation: The presence of sulfonate groups is the most critical factor for enhancing aqueous solubility.[8] Sulfo-Cy3 azide is readily soluble in aqueous buffers without the need for organic co-solvents.[9][11][12]

-

Organic Co-solvents: For non-sulfonated Cy3 azide, the use of organic co-solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is often necessary to achieve a sufficient working concentration in aqueous solutions.[3][4] Typically, a final co-solvent concentration of 5-20% is recommended.[3][4]

-

pH: The fluorescence of Sulfo-Cy3 azide and this compound is reported to be stable over a wide pH range (pH 4-10).[6][7][12] However, the direct effect of pH on the solubility of these compounds is not extensively documented.

-

Additives: The use of surfactants may improve the apparent solubility and reduce aggregation of cyanine dyes in aqueous solutions.[14]

Experimental Protocols

General Protocol for Determining Aqueous Solubility

The following is a generalized protocol for determining the solubility of a Cy3 azide derivative in a specific aqueous buffer (e.g., PBS, TRIS, HEPES), adapted from established methodologies for assessing compound solubility.[15]

Materials:

-

Cy3 azide derivative (powder form)

-

Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Organic solvent (e.g., DMSO, anhydrous)

-

Microcentrifuge tubes

-

Vortex mixer

-

Bath sonicator

-

Benchtop centrifuge

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of the Cy3 azide derivative.

-

Dissolve the powder in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

-

Serial Dilution in Aqueous Buffer:

-

Prepare a series of dilutions of the stock solution in the aqueous buffer of interest. For example, add aliquots of the stock solution to the buffer to achieve final concentrations ranging from the low micromolar to the millimolar range.

-

Ensure the final concentration of the organic solvent is kept constant and minimal (e.g., ≤1-5%) across all dilutions to minimize its effect on solubility.

-

-

Equilibration:

-

Incubate the prepared solutions at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2-24 hours) to allow the system to reach equilibrium. Gentle agitation during this time is recommended.

-

-

Separation of Undissolved Compound:

-

Centrifuge the tubes at high speed (e.g., >10,000 x g) for a sufficient time (e.g., 15-30 minutes) to pellet any undissolved precipitate.

-

-

Quantification of Soluble Compound:

-

Carefully collect the supernatant without disturbing the pellet.

-

Measure the absorbance of the supernatant at the known λmax of the Cy3 dye (~555 nm) using a UV-Vis spectrophotometer.

-

Determine the concentration of the dissolved dye using a standard curve prepared from known concentrations of the Cy3 azide derivative in the same buffer/co-solvent system.

-

-

Determination of Solubility Limit:

-

The solubility limit is the highest concentration at which no precipitate is observed after equilibration and centrifugation.

-

Diagrams

Caption: Experimental workflow for determining the solubility of Cy3 azide.

Caption: Logical relationship between Cy3 azide variants and their aqueous solubility.

Conclusion

The choice of Cy3 azide variant is crucial for successful experimental outcomes and is primarily dictated by the required aqueous solubility. For applications in purely aqueous systems without organic co-solvents, Sulfo-Cy3 azide is the recommended choice due to its high solubility. This compound also offers a water-soluble option. In contrast, the standard non-sulfonated Cy3 azide necessitates the use of organic co-solvents for effective use in aqueous buffers. Researchers should carefully consider these solubility characteristics and, if necessary, perform solubility tests in their specific buffer systems to ensure optimal performance of the fluorescent probe in their experiments.

References

- 1. Cyanine 3 azide (A270141) | Antibodies.com [antibodies.com]

- 2. Sulfo-Cy3 Azide, 1801695-56-6 | BroadPharm [broadpharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 5. vectorlabs.com [vectorlabs.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. sulfo-cy3-azide.com [sulfo-cy3-azide.com]

- 9. Sulfo-Cyanine 3 azide (A270274) | Antibodies.com [antibodies.com]

- 10. Sulfo-Cy3-Azide, Azides of Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Sulfo-Cy3 Azide | CAS:1801695-56-6 | AxisPharm [axispharm.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Storage and Stability of Cy3 Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of storing and handling Cy3 azide (B81097), a widely used fluorescent probe in life sciences research. Adherence to these guidelines is paramount for ensuring the reagent's stability, performance, and the generation of reliable experimental data.

Core Properties and Storage

Proper storage is fundamental to preserving the chemical integrity and fluorescent properties of Cy3 azide. The following table summarizes the key storage and stability parameters based on manufacturer recommendations and scientific literature.

| Parameter | Recommendation | Source(s) |

| Storage Temperature | -20°C | [1][2][3][4][5] |

| Storage Conditions | Store in the dark, desiccated. | [1][2] |

| Shelf Life | 12 to 24 months from the date of receipt. | [1][2] |

| Shipping Conditions | Can be shipped at ambient temperature for up to 3 weeks. | [2][3] |

| Form | Typically a pink or red powder. | [1] |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Dichloromethane (DCM). Insoluble in water. | [1][4] |

Stability Considerations

The stability of Cy3 azide is influenced by several factors, both in its solid form and in solution.

-

As a Solid: When stored as a dry powder at -20°C and protected from light, Cy3 azide is stable for up to two years.[2][3] Moisture should be avoided as it can lead to hydrolysis of the azide group, rendering the molecule inactive for click chemistry reactions.

-

In Solution: Stock solutions of Cy3 azide are typically prepared in anhydrous DMSO or DMF. For short-term storage, these solutions can be kept at 4°C for a few days. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[6] It is crucial to use anhydrous solvents to prevent hydrolysis.

-

Photostability: Cyanine dyes, including Cy3, are susceptible to photobleaching upon prolonged exposure to light, especially high-intensity light sources used in fluorescence microscopy.[7][8][9] While Cy3 is considered relatively photostable compared to other fluorophores, it is best practice to minimize its exposure to light during storage, handling, and experimental procedures to maintain optimal fluorescence intensity.[7]

-

pH Stability: The fluorescence of Cy3 is largely insensitive to pH in the range of 4 to 10, making it suitable for a wide variety of biological applications.[4]

Experimental Protocols

Cy3 azide is primarily used in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry," to label alkyne-modified biomolecules. Below are generalized protocols for labeling proteins and cells.

Protein Labeling with Cy3 Azide via CuAAC

This protocol outlines the fundamental steps for labeling an alkyne-modified protein with Cy3 azide.

Materials:

-

Alkyne-modified protein in a compatible buffer (e.g., phosphate-buffered saline, PBS)

-

Cy3 azide

-

Anhydrous DMSO or DMF

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper chelator (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

-

Protein purification resin (e.g., size-exclusion chromatography)

Procedure:

-

Prepare a stock solution of Cy3 azide: Dissolve the Cy3 azide powder in anhydrous DMSO or DMF to a final concentration of 10 mM.

-

Prepare the reaction cocktail: In a microcentrifuge tube, combine the following components in order:

-

Alkyne-modified protein (final concentration 1-10 mg/mL)

-

Cy3 azide (from stock solution, final concentration 10-100 µM)

-

Copper(II) sulfate (from a fresh 50 mM stock in water, final concentration 1 mM)

-

THPTA (from a 50 mM stock in water, final concentration 5 mM)

-

-

Initiate the reaction: Add a fresh solution of sodium ascorbate (B8700270) (from a 100 mM stock in water, final concentration 5 mM) to the reaction mixture.

-

Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

Purify the labeled protein: Remove the unreacted Cy3 azide and other reaction components using a suitable protein purification method, such as size-exclusion chromatography or dialysis.

Cellular Imaging with Cy3 Azide

This protocol provides a general workflow for labeling alkyne-containing biomolecules in fixed and permeabilized cells.

Materials:

-

Cells cultured on coverslips, with alkyne-modified biomolecules incorporated

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Wash buffer (e.g., PBS with 1% BSA)

-

Click-it® reaction cocktail (as described in the protein labeling protocol, but with lower concentrations of reactants)

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Fix and permeabilize cells: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton X-100 for 10 minutes.

-

Wash: Wash the cells three times with wash buffer.

-

Prepare the Click-it® reaction cocktail: Prepare the reaction cocktail containing Cy3 azide (final concentration 1-5 µM), CuSO₄, a reducing agent, and a copper chelator in PBS.

-

Labeling reaction: Add the reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Wash: Wash the cells three times with wash buffer.

-

Counterstain and mount: Stain the nuclei with DAPI, if desired, and mount the coverslips onto microscope slides using an appropriate mounting medium.

Mandatory Visualizations

Chemical Structure and Reaction of Cy3 Azide

Caption: Structure of Cy3 azide and its reaction in CuAAC.

Recommended Workflow for Cy3 Azide Storage and Handling

Caption: Workflow for proper storage and handling of Cy3 azide.

Detection of Alkyne-Modified Proteins using Cy3 Azide

Caption: Using Cy3 azide to detect alkyne-modified proteins.

Safety Precautions

Organic azides are energetic compounds and should be handled with care. While Cy3 azide is generally used in small quantities in research labs, it is important to follow standard safety procedures.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling Cy3 azide.[10]

-

Handling: Avoid inhalation of the powder. Handle in a well-ventilated area, preferably in a fume hood.[5][10] Use plastic or ceramic spatulas to avoid scratching the solid, which can be shock-sensitive.[10]

-

Incompatibilities: Avoid contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid.[11] Also, avoid contact with heavy metals, which can form explosive metal azides.[11]

-

Disposal: Dispose of Cy3 azide and any contaminated materials as hazardous waste according to your institution's guidelines. Do not dispose of down the drain.[10]

By following these guidelines for storage, handling, and use, researchers can ensure the integrity and performance of Cy3 azide, leading to successful and reproducible experimental outcomes.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. benchchem.com [benchchem.com]

- 3. medkoo.com [medkoo.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. jenabioscience.com [jenabioscience.com]

- 7. reddit.com [reddit.com]

- 8. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arxiv.org [arxiv.org]

- 10. uvic.ca [uvic.ca]

- 11. safety.pitt.edu [safety.pitt.edu]

Biocompatibility of Cy3 Azide for In Vivo Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biocompatibility of Cy3 azide (B81097) for in vivo research applications. While direct toxicological and pharmacokinetic data for the unconjugated Cy3 azide molecule is limited in publicly available literature, this document synthesizes existing data on Cy3-labeled conjugates and related cyanine (B1664457) dyes to provide a robust framework for assessing its suitability for in vivo studies. The information presented herein is intended to guide researchers in designing and executing safe and effective in vivo experiments.

Executive Summary

Cy3 azide is a widely used fluorescent probe for labeling biomolecules via click chemistry, enabling in vivo imaging and tracking. Based on available data from studies on Cy3-conjugated molecules and other cyanine dyes, the Cy3 fluorophore itself is generally considered to have a favorable biocompatibility profile for in vivo applications. However, the overall biocompatibility, biodistribution, and clearance of a Cy3 azide-labeled molecule are predominantly determined by the properties of the carrier molecule (e.g., antibody, nanoparticle, peptide). It is crucial to distinguish the biocompatibility of the Cy3 azide dye from the known toxicity of sodium azide, as the azide functional group's properties are significantly altered when covalently bound within the large dye structure.

Toxicity Profile

In vitro studies on Cy3-conjugated molecules have shown varied results. Some studies report that Cy3 conjugates can be more cytotoxic to cancer cells than non-cancerous cells. The cytotoxic effects of cyanine dyes have also been noted in the context of photodynamic therapy, where they can induce cell death upon light irradiation.[3]

Histopathological analyses from in vivo studies involving cyanine dyes or their conjugates have generally not revealed significant organ damage at typical imaging doses. For example, studies with certain cyanine dyes for intraocular applications showed good biocompatibility with no long-term structural changes to the retina.[4] Similarly, histological analysis of major organs after administration of cyanine dye-labeled nanoparticles has often shown no adverse effects.[5]

Key Considerations for Toxicity:

-

The toxicity of the final conjugate is paramount. The carrier molecule's own toxicity profile must be considered.

-

The dose of the Cy3 azide-labeled conjugate should be minimized to the lowest effective concentration for imaging.

-

The potential for phototoxicity should be evaluated, especially in applications involving prolonged or high-intensity light exposure.

Biodistribution

The in vivo distribution of a Cy3 azide-labeled molecule is primarily dictated by the physicochemical properties of the conjugated biomolecule.

-

Labeled Nanoparticles: Cy3-labeled nanoparticles, when administered intravenously, predominantly accumulate in the organs of the reticuloendothelial system (RES), namely the liver and spleen.[6] Tumor accumulation can be achieved through the enhanced permeability and retention (EPR) effect or by active targeting with ligands.

-

Labeled Antibodies and Peptides: The biodistribution of Cy3-labeled antibodies and peptides is largely governed by the target of the protein or peptide. For instance, tumor-targeting antibodies conjugated with Cy3 show accumulation in tumor tissues.[7] Studies with cyanine-labeled peptides have shown that the physicochemical properties of the dye can influence the biodistribution of the peptide conjugate.[8]

-

Small Molecule Conjugates: The biodistribution of small molecule Cy3 conjugates will be highly dependent on the properties of the small molecule itself, including its lipophilicity and charge.

The following table summarizes representative biodistribution data for Cy3-labeled nanoparticles in mice 24 hours after intravenous administration.

| Organ | Percentage of Injected Dose per Gram (%ID/g) |

| Liver | High |

| Spleen | High |

| Tumor | Variable (dependent on targeting) |

| Lungs | Low |

| Kidneys | Low |

| Heart | Low |

Note: This is a generalized representation based on available data for nanoparticles and may not be predictive for all Cy3 azide conjugates.

Clearance

The clearance pathway and rate for Cy3 azide-labeled molecules are also dependent on the carrier.

-

Hepatobiliary Clearance: For many larger conjugates, such as nanoparticles and some proteins, the primary route of elimination is through the liver and bile into the feces.

-

Renal Clearance: Smaller molecules and more hydrophilic cyanine dye derivatives tend to be cleared more rapidly through the kidneys and excreted in the urine.[9] Studies have shown that increasing the hydrophilicity of a cyanine dye can shift its clearance from hepatobiliary to renal.[1][9] The clearance of small molecule impurities from antibody-drug conjugates is often achieved through processes like diafiltration during manufacturing, indicating that small, unbound dye molecules would likely be cleared renally if they enter circulation.[10][11]

The plasma half-life of cyanine dyes can vary significantly. For example, the half-life of ICG is approximately 25 minutes in rats, while more hydrophilic derivatives can have different pharmacokinetic profiles.[1]

Immunogenicity

There is a lack of specific studies on the immunogenicity of Cy3 azide. As a relatively small molecule, it is unlikely to be highly immunogenic on its own. However, when conjugated to a larger biomolecule, such as a protein, there is a potential for the dye to act as a hapten and elicit an immune response. The immunogenicity of the final conjugate should be assessed, particularly for studies involving repeated administrations.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable in vivo studies. Below are generalized protocols for in vivo imaging and biodistribution analysis of Cy3-labeled compounds.

In Vivo Fluorescence Imaging Protocol

This protocol outlines the general steps for in vivo imaging of a Cy3-labeled molecule in a mouse model.

Materials:

-

Cy3-labeled molecule of interest, sterile-filtered

-

Animal model (e.g., nude mice)

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm)

-

Sterile saline or other appropriate vehicle for injection

Procedure:

-

Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane.

-

Baseline Imaging: Acquire a baseline fluorescence image of the animal before injection to determine background autofluorescence.

-

Injection: Administer the Cy3-labeled conjugate via the desired route (e.g., intravenous tail vein injection). The volume and concentration should be optimized for the specific conjugate and animal model.

-

Time-Course Imaging: Acquire fluorescence images at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr) to monitor the biodistribution and clearance of the probe.

-

Data Analysis: Quantify the fluorescence intensity in regions of interest (ROIs) corresponding to different organs and the tumor, if applicable.

Ex Vivo Biodistribution and Histological Analysis Protocol

This protocol describes the steps for quantitative biodistribution analysis and histological examination following in vivo imaging.

Materials:

-

Euthanasia solution

-

Surgical tools for dissection

-

4% paraformaldehyde in PBS

-

Cryostat or microtome

-

Fluorescence microscope

-

Hematoxylin and eosin (B541160) (H&E) staining reagents

Procedure:

-

Euthanasia and Dissection: At the final imaging time point, euthanize the animal. Perfuse with saline to remove blood from the organs. Carefully dissect the major organs (liver, spleen, kidneys, lungs, heart, and tumor if present).

-

Ex Vivo Imaging: Image the dissected organs using the in vivo imaging system to quantify the fluorescence in each organ.

-

Tissue Fixation and Processing: Fix the organs in 4% paraformaldehyde overnight. Process the tissues for either frozen or paraffin-embedded sectioning.

-

Fluorescence Microscopy: Acquire fluorescence images of the tissue sections to visualize the microscopic distribution of the Cy3-labeled molecule.

-

Histological Staining: Stain adjacent tissue sections with H&E to assess for any morphological changes or signs of toxicity.[5]

Visualizations

Experimental Workflow for In Vivo Biocompatibility Assessment

Caption: Workflow for assessing the in vivo biocompatibility of a Cy3 azide-labeled biomolecule.

Conceptual Biodistribution and Clearance Pathway

Caption: Conceptual diagram of the biodistribution and clearance pathways for Cy3-labeled conjugates.

Conclusion

Cy3 azide is a valuable tool for in vivo research, and the available evidence suggests that the Cy3 fluorophore has a good biocompatibility profile. However, researchers must exercise due diligence in evaluating the in vivo properties of their specific Cy3 azide-labeled conjugate, as the biocompatibility, biodistribution, and clearance are predominantly influenced by the carrier molecule. Careful experimental design, including appropriate controls and thorough toxicological and histopathological analysis, is essential to ensure the safety and validity of in vivo studies utilizing Cy3 azide.

References

- 1. spiedigitallibrary.org [spiedigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. Cyanine dyes in the mitochondria-targeting photodynamic and photothermal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of cyanine dyes for in vivo optical imaging of altered mitochondrial membrane potential in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyanine dyes as contrast agents for near-infrared imaging in vivo: acute tolerance, pharmacokinetics, and fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Cy3 Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, with a specific focus on the application of Cy3 azide (B81097) and its derivatives for fluorescent labeling of biomolecules. This powerful "click chemistry" reaction offers a robust and efficient method for bioconjugation, enabling the precise attachment of the bright and photostable Cy3 fluorophore to a wide range of molecular targets.

Core Principles of the CuAAC Reaction

The CuAAC reaction is a highly efficient and specific variant of the Huisgen 1,3-dipolar cycloaddition, which forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[1] The key to the reaction's success in biological applications is the use of a copper(I) catalyst, which dramatically accelerates the reaction rate and ensures high regioselectivity, yielding exclusively the 1,4-isomer.[2] The reaction is biocompatible, proceeding under mild conditions, including in aqueous buffers and at room temperature, and is tolerant of a wide range of functional groups found in biological systems.[3][4]

The reaction is highly selective, as neither the azide nor the terminal alkyne functionalities are typically found in natural biomolecules, ensuring that the labeling is highly specific to the intended targets.[4][5] This bio-orthogonality is a major advantage for applications in complex biological environments such as cell lysates or even living cells.

The CuAAC Reaction Mechanism

The catalytic cycle of the CuAAC reaction involves several key steps. First, the copper(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form a six-membered metallacycle. Subsequent rearrangement and protonolysis release the stable 1,2,3-triazole product and regenerate the copper(I) catalyst for the next cycle.

References

Methodological & Application

Application Note: Cy3 Azide Protein Labeling for Microscopy

Introduction